

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Volasertib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Volasertib

Cat. No.: B1683956

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Audience: Researchers, scientists, and drug development professionals.

Introduction

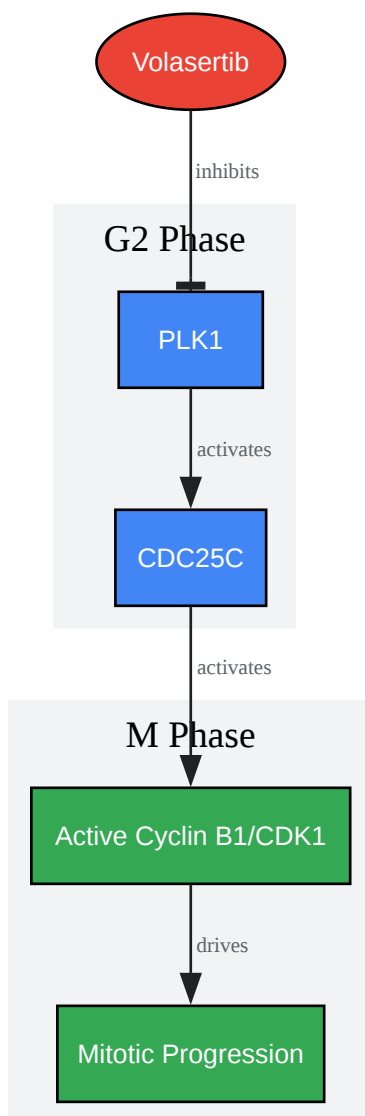
Volasertib (BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers and its elevated levels often correlate with poor prognosis, making it an attractive target for cancer therapy.[3][4] **Volasertib** competitively binds to the ATP-binding pocket of PLK1, disrupting its function in centrosome maturation, spindle formation, and cytokinesis.[1][5] This inhibition ultimately leads to a cell cycle arrest in the G2/M phase, followed by apoptosis in cancer cells.[1][6][7]

Flow cytometry using propidium iodide (PI) staining is a standard and robust method to quantify the DNA content of cells, thereby allowing for the detailed analysis of cell cycle distribution.[8] This application note provides a comprehensive protocol for treating cancer cells with **Volasertib** and analyzing the resultant cell cycle arrest using flow cytometry.

Mechanism of Action: Volasertib-Induced G2/M Arrest

PLK1 is a master regulator of the G2/M transition and mitotic progression.[9] It phosphorylates and activates numerous substrates, including the cell division cycle 25C (CDC25C) phosphatase, which in turn activates the Cyclin B1/CDK1 complex, a key driver of mitotic entry.

[9] By inhibiting PLK1, **Volasertib** prevents these crucial phosphorylation events, leading to the accumulation of cells with a 4N DNA content, characteristic of a G2/M phase arrest.[1][10]



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Caption: **Volasertib** inhibits PLK1, preventing mitotic entry and causing G2/M arrest.

Experimental Protocol

This protocol details the procedure for treating cultured cancer cells with **Volasertib** and preparing them for cell cycle analysis using propidium iodide staining.

I. Materials and Reagents

- Cells: Cancer cell line of interest (e.g., HeLa, A549, HL-60)
- Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- **Volasertib** (BI 6727): Stock solution (e.g., 10 mM in DMSO), stored at -20°C or -80°C.
- Vehicle Control: Dimethyl sulfoxide (DMSO).
- Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
- Cell Dissociation Reagent: Trypsin-EDTA for adherent cells.
- Fixative: Ice-cold 70% ethanol.
- Propidium Iodide (PI) Staining Solution:
 - 50 µg/mL Propidium Iodide
 - 100 µg/mL RNase A (DNase-free)
 - 0.1% (v/v) Triton X-100 (optional, for permeabilization)
 - in PBS
- Equipment:
 - Cell culture plates (e.g., 6-well plates)
 - Hemocytometer or automated cell counter
 - Refrigerated centrifuge
 - Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
 - Vortex mixer

- Flow cytometer equipped with a 488 nm laser

II. Experimental Procedure

Step 1: Cell Culture and Treatment

- Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
- Allow cells to adhere and resume growth for 24 hours in a humidified incubator (37°C, 5% CO₂).
- Prepare serial dilutions of **Volasertib** in complete culture medium from the stock solution. A typical concentration range for in vitro studies is 10 nM to 100 nM.^{[7][11]} Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest **Volasertib** concentration.
- Remove the old medium from the wells and add the medium containing the desired concentrations of **Volasertib** or the vehicle control.
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).^{[2][10]}

Step 2: Cell Harvesting and Fixation

- Adherent Cells: Aspirate the medium, wash the cells once with PBS, and add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.
- Suspension Cells: Directly transfer the cell suspension from the well to a 15 mL conical tube.
- Centrifuge the cell suspension at approximately 300 x g for 5 minutes.^[12] Discard the supernatant.
- Wash the cell pellet by resuspending in 3-5 mL of cold PBS and centrifuge again. Discard the supernatant.
- Gently resuspend the cell pellet in 0.5 mL of residual PBS, ensuring a single-cell suspension by gently pipetting or vortexing. This step is critical to prevent cell clumping during fixation.

[12]

- While vortexing the cell suspension gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube for a final concentration of ~70%.
 - Incubate the cells for fixation on ice for at least 30 minutes or at -20°C for at least 2 hours.
- [13][14] Cells can be stored in ethanol at -20°C for several weeks.

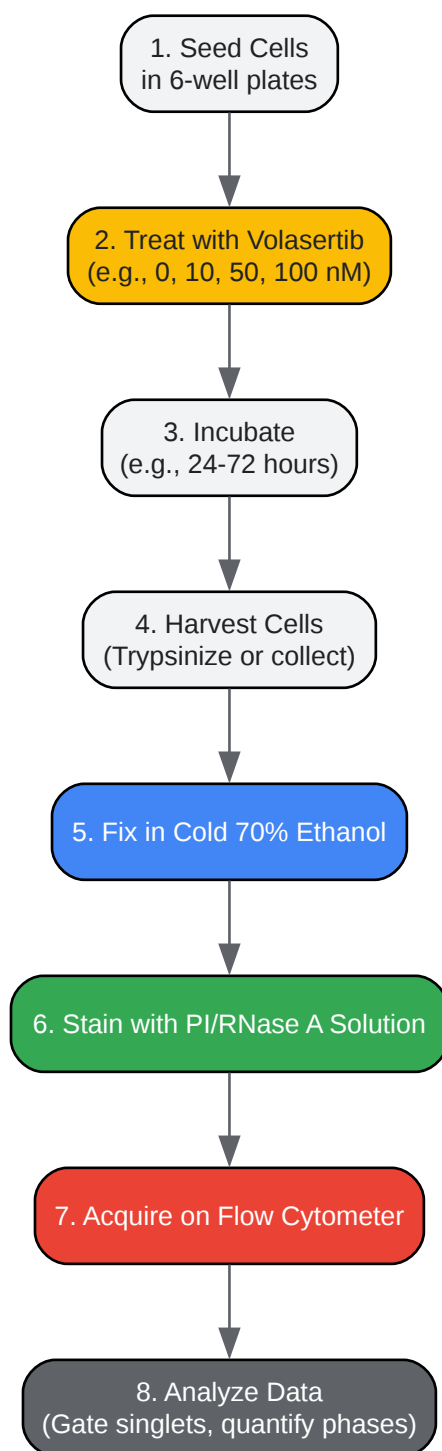
Step 3: Propidium Iodide Staining

- Pellet the fixed cells by centrifugation at a higher speed (e.g., 800-1000 x g) for 5-10 minutes. Ethanol-fixed cells are more buoyant.[13]
- Carefully decant the ethanol supernatant.
- Wash the cells twice with 3-5 mL of PBS, centrifuging after each wash.
- Resuspend the final cell pellet in 0.5 mL of the PI Staining Solution.
- Incubate the tubes at room temperature for 15-30 minutes, protected from light.[12]

Step 4: Flow Cytometry Acquisition and Analysis

- Filter the samples through a 40-70 µm nylon mesh into new flow cytometry tubes immediately before analysis to remove any cell aggregates.[14]
- Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
- Set up a histogram to display the PI signal (e.g., FL2 or FL3 channel) on a linear scale.
- Use a dot plot of the PI-Area versus PI-Height (or PI-Width) to gate on single cells (singlets) and exclude doublets and larger aggregates.
- Record at least 10,000-20,000 singlet events for each sample.
- Use the flow cytometry analysis software to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow



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Caption: Workflow for cell cycle analysis after **Volasertib** treatment.

Expected Results and Data Presentation

Treatment of cancer cells with **Volasertib** is expected to induce a dose- and time-dependent increase in the proportion of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases.[\[10\]](#)[\[15\]](#) At higher concentrations or longer incubation times, an increase in the sub-G1 population may be observed, which is indicative of apoptotic cell death.[\[2\]](#)[\[10\]](#)

Example Data Tables

The following tables summarize representative data from published studies, demonstrating the effect of **Volasertib** on the cell cycle distribution in different cancer cell lines.

Table 1: Cell Cycle Distribution in A549 (NSCLC) Cells after 24h **Volasertib** Treatment (Data adapted from a study on non-small-cell lung cancer.[\[10\]](#))

Volasertib (nM)	% G1 Phase	% S Phase	% G2/M Phase
0 (Control)	55.3 ± 4.5	24.1 ± 3.2	20.6 ± 2.8
7.5	35.2 ± 3.9	18.5 ± 2.1	46.3 ± 5.1
12.5	28.7 ± 3.1	15.4 ± 1.9	55.9 ± 4.7
20	19.8 ± 2.5	11.2 ± 1.5	69.0 ± 6.2

Table 2: Cell Cycle Distribution in Caski (Cervical Cancer) Cells after **Volasertib** Treatment (Data adapted from a study on cervical cancer.[\[2\]](#))

Treatment	% Sub-G1	% G0/G1 Phase	% S Phase	% G2/M Phase
Control (24h)	1.2 ± 0.3	65.4 ± 5.1	23.1 ± 3.5	10.3 ± 2.1
1 µM Volasertib (24h)	8.9 ± 1.1	30.7 ± 4.2	15.5 ± 2.8	44.9 ± 5.3
Control (48h)	1.5 ± 0.4	63.2 ± 4.8	24.5 ± 3.9	10.8 ± 2.3
1 µM Volasertib (48h)	15.6 ± 2.0	18.9 ± 3.3	12.1 ± 2.5	53.4 ± 6.0

Table 3: Cell Cycle Distribution in MDA-MB-231 (Breast Cancer) Cells after 12h Treatment (Data adapted from a study on triple-negative breast cancer.[11])

Treatment	% G0/G1 Phase	% S Phase	% G2/M Phase
Control	56.4	26.2	17.4
8 nM Volasertib	16.7	15.3	68.0

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References

- 1. Volasertib - Wikipedia [en.wikipedia.org]
- 2. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. igbmc.fr [igbmc.fr]
- 15. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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